REACTION_CXSMILES
|
I[C:2]1[CH:3]=[N:4][N:5]([CH:7]([F:9])[F:8])[CH:6]=1.[Si:10]([C:14]#[CH:15])([CH3:13])([CH3:12])[CH3:11].C(NC(C)C)(C)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CN(C=O)C.[Cu]I.C1CCCCC1>[F:8][CH:7]([F:9])[N:5]1[CH:6]=[C:2]([C:15]#[C:14][Si:10]([CH3:13])([CH3:12])[CH3:11])[CH:3]=[N:4]1
|
Name
|
|
Quantity
|
521 mg
|
Type
|
reactant
|
Smiles
|
IC=1C=NN(C1)C(F)F
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.43 mL
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)C#C
|
Name
|
|
Quantity
|
395 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
112 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
copper(I) iodide
|
Quantity
|
27 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was flushed with nitrogen
|
Type
|
ADDITION
|
Details
|
Palladium acetate (32 mg) was added
|
Type
|
CUSTOM
|
Details
|
the reaction flushed again with nitrogen (×3)
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate (20 mL)
|
Type
|
WASH
|
Details
|
The solution was washed with water (3×10 mL) and with brine
|
Type
|
CUSTOM
|
Details
|
then dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Type
|
WASH
|
Details
|
eluting with 1:1 dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
FC(N1N=CC(=C1)C#C[Si](C)(C)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.92 mmol | |
AMOUNT: MASS | 413 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |